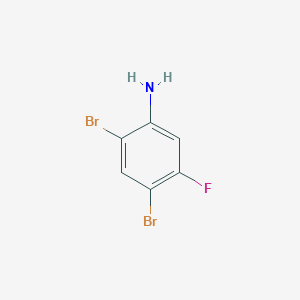

2,4-Dibromo-5-fluoroaniline

描述

Overview of Fluorinated and Brominated Aniline (B41778) Derivatives in Organic Chemistry Research

Halogenated anilines, particularly those containing fluorine and bromine, are cornerstone reagents in organic synthesis, with profound implications for medicinal chemistry and materials science. The introduction of fluorine into a molecule can significantly alter its physicochemical properties. Due to fluorine's high electronegativity and small size, its incorporation can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their target proteins. researchgate.netbeilstein-journals.org This "fluorine effect" is a widely used strategy in drug design, with a significant percentage of new pharmaceuticals containing fluorine. beilstein-journals.org

Bromine, on the other hand, serves a different but equally important role. The carbon-bromine bond is a versatile functional group. It is relatively easy to introduce onto an aromatic ring through electrophilic bromination and can be readily converted into other functional groups through reactions like cross-coupling, lithiation, or Grignard formation. This makes brominated anilines highly valuable as intermediates, allowing for the sequential and regioselective construction of complex molecular architectures.

The presence of both fluorine and bromine on an aniline scaffold, as seen in derivatives like 2,4-Dibromo-5-fluoroaniline, creates a multifunctional building block. The different halogens can be addressed with selective chemistry, and the amino group itself can be used for a wide range of transformations, such as diazotization, acylation, and alkylation, further expanding its synthetic utility. sciencescholar.us

Historical Context of this compound in Chemical Synthesis Research

While a specific seminal paper detailing the first synthesis of this compound is not readily apparent in historical literature, its conceptual development is rooted in well-established principles of aromatic chemistry. The synthesis of polysubstituted anilines has been a long-standing objective in organic chemistry. Historically, the challenge has been to control the regioselectivity of halogenation reactions on the highly activated aniline ring.

The amino group (-NH₂) is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions. Direct bromination of aniline, for example, typically results in the formation of 2,4,6-tribromoaniline. To achieve more specific substitution patterns, chemists developed strategies to moderate the activating effect of the amino group. One common historical and current method is the acetylation of the aniline to form an acetanilide. This amide is less activating and allows for more controlled, stepwise halogenation. Following the desired bromination and fluorination steps, the acetyl group can be hydrolyzed to regenerate the aniline.

The preparation of related compounds, such as 4-bromo-2-fluoroaniline (B1266173), has been documented in patents, often involving the selective bromination of a fluoroaniline (B8554772) precursor. For instance, reacting 2-fluoroaniline (B146934) with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin) has been shown to produce 4-bromo-2-fluoroaniline with high selectivity. cas-news.com The synthesis of this compound would logically follow from these established methodologies, likely involving a multi-step process starting from a fluorinated aniline or nitrobenzene (B124822) precursor, followed by controlled bromination and other necessary transformations.

Contemporary Research Importance of this compound as a Versatile Synthetic Intermediate

In modern chemical research, this compound (CAS Number: 1000578-04-0) is valued as a specialized and versatile synthetic intermediate. chemicalbook.comsigmaaldrich.com Its utility is frequently cited by chemical suppliers who position it as a building block for the pharmaceutical industry. ambeed.comchemicalbook.com The trifunctional nature of the molecule—possessing an amino group and two different halogen atoms at specific positions—makes it a prime candidate for the synthesis of complex, highly substituted aromatic compounds.

The distinct reactivity of the bromo and fluoro substituents allows for selective manipulation. The bromine atoms are particularly useful as handles for metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Buchwald-Hartwig couplings), which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. This enables chemists to attach a wide variety of other molecular fragments to the aniline core. The fluorine atom, typically more stable and less reactive in these coupling reactions, remains to impart its beneficial electronic and pharmacokinetic properties to the final target molecule.

While specific, high-profile examples of its direct use in the synthesis of blockbuster drugs are not broadly published in mainstream journals, its availability and chemical profile make it a valuable tool for discovery chemistry. Researchers in medicinal and agricultural chemistry utilize such intermediates to create libraries of novel compounds for biological screening. For instance, it could be used to synthesize novel kinase inhibitors, which are a major class of anticancer drugs, or to develop new classes of herbicides and fungicides. google.com The strategic arrangement of its functional groups allows for the systematic exploration of the chemical space around a particular pharmacophore, aiding in the optimization of lead compounds in drug discovery and agrochemical development.

Physicochemical Data

The properties of this compound and related compounds are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1000578-04-0 |

| Molecular Formula | C₆H₄Br₂FN |

| Molecular Weight | 268.91 g/mol |

| Physical Form | Solid |

| IUPAC Name | this compound |

Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAQGADJGBSNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303766 | |

| Record name | 2,4-Dibromo-5-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000578-04-0 | |

| Record name | 2,4-Dibromo-5-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000578-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-5-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dibromo 5 Fluoroaniline

Precursor-Based Synthesis Strategies for 2,4-Dibromo-5-fluoroaniline

The construction of the this compound scaffold relies on the careful selection of starting materials and synthetic routes. The two main strategies employed are direct halogenation of a substituted aniline (B41778) and a longer, more controlled multi-step synthesis starting from a nitrobenzene (B124822) derivative.

Direct bromination of an aniline derivative, such as 3-fluoroaniline, presents a straightforward approach to introducing bromine atoms onto the aromatic ring. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, controlling the regioselectivity to obtain the desired 2,4-dibromo isomer can be challenging.

The reaction of anilines with brominating agents can lead to a mixture of mono-, di-, and even tri-brominated products. researchgate.net For instance, the bromination of 2-fluoroaniline (B146934) can yield a mixture of 4-bromo-2-fluoroaniline (B1266173) and 6-bromo-2-fluoroaniline. quickcompany.in To achieve higher selectivity, the reaction conditions, such as temperature and the choice of brominating agent, must be carefully controlled. quickcompany.in

Common brominating agents for this purpose include N-bromosuccinimide (NBS), which is considered a mild and selective reagent for the nuclear monobromination of reactive aromatic compounds. thieme-connect.commanac-inc.co.jp The use of NBS in conjunction with specific solvents can influence the regioselectivity of the bromination. thieme-connect.comlookchem.com

A more controlled and often higher-yielding approach to synthesizing specifically substituted anilines involves a multi-step pathway starting from a nitrobenzene precursor. libretexts.org This strategy allows for the precise installation of the desired substituents before the final reduction of the nitro group to an amine.

For the synthesis of this compound, a potential route could begin with a suitably substituted nitrobenzene. The nitro group is a deactivating group and a meta-director, which influences the position of subsequent electrophilic substitutions. A plausible synthetic sequence could involve the nitration of a fluorinated aromatic compound, followed by bromination, and finally, reduction of the nitro group. libretexts.org For example, a patented method for preparing 2-bromo-5-fluoroaniline (B94856) involves the reduction of 2-bromo-5-fluoronitrobenzene. google.com Another patented process starts with 4-fluoroaniline, which is first acylated to protect the amino group, then nitrated, followed by replacement of the acetamido group with bromine, and finally, reduction of the nitro group to yield 2-bromo-5-fluoroaniline. google.com

The reduction of the nitro group is a critical final step. Various reducing agents can be employed, with catalytic hydrogenation being a common and efficient method.

Regioselectivity and Stereoselectivity Control in the Synthesis of Dibromofluoroanilines

In the direct bromination of 3-fluoroaniline, the strongly activating and ortho-, para-directing amino group dominates the directing effects. The fluorine atom, being a deactivating but ortho-, para-directing group, also influences the substitution pattern. The interplay of these electronic effects can lead to a mixture of isomers.

To overcome the challenge of poor regioselectivity, several strategies can be employed:

Protecting Groups: The reactivity of the amino group can be tempered by converting it into a less activating group, such as an amide. This allows for more controlled bromination before the protecting group is removed to regenerate the aniline.

Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of bromination reactions involving anilines. thieme-connect.comlookchem.com In polar solvents, the formation of isomers where the bromine is para to the amino group is often favored. thieme-connect.com

Controlled Reaction Conditions: Lowering the reaction temperature can help to thermodynamically control the reaction and favor the formation of a specific isomer. quickcompany.in

Stereoselectivity is not a factor in the synthesis of this compound as the molecule is achiral.

Catalytic Systems and Reaction Optimization in this compound Synthesis

The choice of catalysts and the optimization of reaction conditions are paramount for developing efficient and selective synthetic routes to this compound.

Catalysts for Nitro Group Reduction:

The reduction of a nitroaromatic precursor is a key step in multi-step syntheses. Several catalytic systems are effective for this transformation:

Palladium (Pd): Palladium-based catalysts, such as palladium on carbon (Pd/C), are highly effective for the hydrogenation of nitro groups to amines. commonorganicchemistry.comnih.gov These catalysts are known for their high activity and can often be used under mild conditions. nih.gov Palladium catalysts are also used in C-N cross-coupling reactions to form anilines. nih.gov

Raney Nickel: Raney nickel is another widely used catalyst for the reduction of nitro compounds. rasayanjournal.co.inresearchgate.net It is often preferred when the substrate contains halogens, as it is less likely to cause dehalogenation compared to Pd/C. commonorganicchemistry.com Iron-promoted Raney nickel catalysts have also been developed and show high activity. google.com

Other Reducing Agents: Other reagents like iron powder in acetic acid or tin(II) chloride can also be used for the reduction of nitro groups. commonorganicchemistry.comchemicalbook.com

Brominating Agents:

The choice of brominating agent is crucial for controlling the regioselectivity and reactivity of the bromination step.

N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle brominating agent. manac-inc.co.jp It is often used for the regioselective bromination of activated aromatic compounds. nih.gov The reactivity of NBS can be modulated by the choice of solvent and the presence of catalysts. thieme-connect.comlookchem.com

Molecular Bromine (Br₂): While a powerful brominating agent, the use of elemental bromine can sometimes lead to over-bromination and the formation of byproducts. acsgcipr.org Its reactivity can be enhanced with strong acids. acsgcipr.org

Other Brominating Reagents: Other reagents such as N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) have been developed for regioselective bromination under mild conditions. organic-chemistry.org

The reaction medium and conditions play a pivotal role in the outcome of the synthesis.

Solvent Polarity: The polarity of the solvent can have a marked effect on the regioselectivity of electrophilic aromatic bromination of anilines. thieme-connect.comlookchem.com In polar solvents like DMF or DMSO, the formation of the isomer with the bromine atom para to the amino group is often favored. thieme-connect.com In non-polar solvents, the activating effect of the amino group can be reduced, leading to monosubstitution. doubtnut.com

Temperature: Controlling the reaction temperature is essential for managing the rate of reaction and preventing the formation of unwanted side products. Lower temperatures are often employed to enhance selectivity. quickcompany.in

pH: The acidity or basicity of the reaction medium can influence the reactivity of the starting materials and intermediates. For instance, in the reduction of nitroarenes, acidic conditions are sometimes used with reagents like iron. commonorganicchemistry.com

By carefully selecting the synthetic strategy, controlling the regioselectivity, and optimizing the catalytic systems and reaction conditions, this compound can be synthesized with high yield and purity.

Green Chemistry Principles and Sustainable Synthetic Routes to Halogenated Anilines

The synthesis of halogenated anilines, a critical class of intermediates in the pharmaceutical and agrochemical industries, has traditionally relied on methods that are often at odds with modern principles of environmental stewardship. Conventional approaches frequently involve hazardous reagents like molecular bromine (Br₂), harsh reaction conditions, and the generation of significant toxic waste streams. nih.govsci-hub.stwordpress.com In response, the field of green chemistry offers a framework for developing safer, more sustainable, and efficient synthetic routes. The application of these principles is crucial for the synthesis of complex molecules like this compound, aiming to minimize environmental impact while maximizing efficiency.

The core tenets of green chemistry that directly influence the synthesis of halogenated anilines include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and the application of catalysis. sci-hub.st Traditional bromination using Br₂, for instance, is a process fraught with hazards; the reagent is volatile, highly toxic, corrosive, and generates corrosive hydrogen bromide gas as a byproduct. wordpress.com Sustainable alternatives focus on replacing such hazardous materials, utilizing safer solvents, and designing more selective and efficient reactions. acsgcipr.org

A significant advancement in sustainable halogenation is the move away from elemental halogens towards safer, solid, or in situ-generated alternatives. This shift addresses major safety and handling concerns. nih.govwordpress.com One prominent strategy is the in situ generation of bromine from stable, low-cost bromide salts like potassium bromide (KBr) or hydrobromic acid (HBr) using a suitable oxidant, such as sodium hypochlorite (B82951) (NaOCl). nih.gov This approach eliminates the need to handle and transport hazardous liquid bromine and has demonstrated high conversion rates and excellent yields (83–97%) for the bromination of various organic substrates. nih.gov The byproducts are typically inorganic salts, which are environmentally more benign than organic waste. nih.gov

Another widely used alternative is N-bromosuccinimide (NBS), a solid reagent that is easier and safer to handle than liquid bromine. wordpress.comdigitellinc.com While NBS represents an improvement in safety, its atom economy is inherently lower, as only the bromine atom is incorporated into the final product, with the succinimide (B58015) portion becoming a byproduct. wordpress.com Recent research has focused on making NBS-based reactions greener by using aqueous conditions and catalytic amounts of benign substances like mandelic acid, thereby avoiding hazardous organic solvents. digitellinc.com

Perhaps the most promising frontier for the green synthesis of halogenated anilines is the use of biocatalysis. manchester.ac.uknih.gov Halogenase enzymes, found in nature, can perform highly regioselective halogenations on a variety of aromatic compounds, including aniline derivatives, under exceptionally mild and environmentally friendly conditions—typically in water at ambient temperature and pressure. manchester.ac.ukrsc.org These enzymes, particularly flavin-dependent halogenases (FDHs), generate a reactive hypohalous acid (HOX) species from a halide ion and molecular oxygen, which then performs the electrophilic aromatic substitution. rsc.org This enzymatic approach offers unparalleled selectivity, potentially reducing the need for protecting groups and minimizing the formation of unwanted isomers, which are common challenges in the synthesis of polysubstituted anilines. nih.gov

The table below provides a comparative overview of different halogenation methods, highlighting the advantages of greener approaches.

Table 1: Comparison of Halogenation Methods for Aromatic Compounds

| Feature | Traditional Method (e.g., Br₂) | Greener Alternative (In Situ Generation) | Biocatalytic Method (Halogenase) |

| Halogenating Agent | Molecular Bromine (Br₂) | Generated from KBr + NaOCl | Hypohalous acid (HOX) from halide ions |

| Reagent Hazard | High (Toxic, Corrosive, Volatile) wordpress.com | Low (Uses stable salts) nih.gov | Low (Enzyme in aqueous buffer) rsc.org |

| Reaction Conditions | Often requires non-polar organic solvents, may require catalysts (Lewis acids) | Aqueous or biphasic systems, ambient temperature nih.gov | Aqueous buffer, ambient temperature and pressure manchester.ac.ukrsc.org |

| Atom Economy | High | High nih.gov | Very High |

| Byproducts | Corrosive HBr gas sci-hub.st | Inorganic salts (e.g., NaCl) nih.gov | Water |

| Regioselectivity | Moderate to low; often gives mixtures | Good, but can still produce isomers nih.gov | Excellent; highly specific nih.gov |

The following table presents research findings on a sustainable bromination protocol that utilizes the in situ generation of the brominating agent, showcasing its effectiveness across different substrates.

Table 2: Research Findings on Sustainable Bromination via In Situ KOBr Generation Data sourced from a study on safe and sustainable bromination in continuous flow. nih.gov

| Substrate | Solvent | Yield | Residence Time |

| Anisole | Isobutanol | 97% | 3 hours |

| 1,3-Dimethoxybenzene | Isobutanol | 95% | 3 hours |

| Phenol | Isobutanol | 83% | 3 hours |

| 4-Methylacetophenone | Isobutanol | 91% | 3 hours |

Mechanistic Investigations of Reactions Involving 2,4 Dibromo 5 Fluoroaniline

Electrophilic Aromatic Substitution Mechanisms on Fluorobromoanilines

The reactivity of fluorobromoanilines, such as 2,4-dibromo-5-fluoroaniline, in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of the amino group and the halogen substituents. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. byjus.com This donation stabilizes the positively charged intermediate, known as an arenium ion or sigma complex, that forms during the reaction. libretexts.org Conversely, the bromine and fluorine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. byjus.com

In the case of this compound, the positions open for substitution are C3 and C6. The directing effects of the substituents are as follows:

-NH₂ group (at C1): Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since C2 and C4 are already substituted, it strongly directs to C6.

-Br atoms (at C2 and C4): Directs to their ortho and para positions. The C2-bromo atom directs to C3 (meta to -NH₂) and C6. The C4-bromo atom directs to C3 and C5 (already substituted).

-F atom (at C5): Directs to its ortho positions, C4 (substituted) and C6.

The combined effect of these substituents makes the C6 position the most likely site for electrophilic attack, as it is activated by the powerful amino group and also directed to by the C2-bromo and C5-fluoro substituents. The C3 position is sterically hindered by the adjacent bromo and amino groups and is meta to the activating amino group, making it a less favorable site for substitution.

The mechanism for an electrophilic aromatic substitution reaction, such as bromination, on a fluorobromoaniline proceeds in two main steps. libretexts.orgmasterorganicchemistry.com

Attack of the electrophile: The aromatic ring, acting as a nucleophile, attacks the electrophile (e.g., Br⁺) to form a resonance-stabilized carbocation intermediate (the arenium ion). This is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring and is a fast step. masterorganicchemistry.comlibretexts.org

Studies on the halogenation of anilines have shown that the reaction can be very rapid, often leading to polysubstitution. byjus.com For instance, the reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. byjus.com However, in this compound, the existing deactivating bromo and fluoro substituents, along with steric hindrance, would likely make further substitution less facile than in aniline itself. The reaction conditions, particularly the solvent, can also influence the regioselectivity of electrophilic bromination on substituted anilines. lookchem.com

The following table summarizes the directing effects of the substituents in this compound.

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ | C1 | Activating (Resonance) | ortho, para |

| -Br | C2, C4 | Deactivating (Inductive), Donating (Resonance) | ortho, para |

| -F | C5 | Deactivating (Inductive), Donating (Resonance) | ortho, para |

Nucleophilic Aromatic Substitution Pathways of Halogenated Anilines

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated anilines, including this compound. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism is favored in aromatic systems, particularly when electron-withdrawing groups are present on the ring. libretexts.orgwikipedia.org Halogenated anilines possess the necessary substituents for this type of reaction, with the halogen atoms serving as potential leaving groups.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process: libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This step is typically the rate-determining step as it disrupts the aromaticity of the ring.

Loss of the Leaving Group: The leaving group (halide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring.

For an SNAr reaction to proceed readily, the aromatic ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions relative to the leaving group. libretexts.orgwikipedia.org In this compound, the bromo and fluoro substituents are electron-withdrawing via induction, which can facilitate nucleophilic attack. However, the amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, harsh reaction conditions or the use of very strong nucleophiles may be necessary for substitution to occur.

The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to attack. masterorganicchemistry.com In this compound, this would suggest that the fluorine at C5 might be the most likely site for nucleophilic substitution, provided the electronic and steric environment allows for the formation of the Meisenheimer complex. However, the two bromine atoms at C2 and C4 are also potential leaving groups.

The following table outlines the key features of the SNAr mechanism.

| Step | Description | Key Intermediate | Rate Determining Step |

| 1 | Addition of the nucleophile to the aromatic ring. | Meisenheimer complex (a resonance-stabilized carbanion). | Yes |

| 2 | Elimination of the leaving group. | - | No |

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations due to its bromo substituents. The general mechanism for these reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, proceeds through a catalytic cycle involving palladium in different oxidation states, typically Pd(0) and Pd(II). nih.govlibretexts.org

The catalytic cycle generally consists of three main steps: nih.govlibretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) in an oxidative addition step. The palladium inserts into the carbon-bromine bond, forming a Pd(II) complex. This is often the rate-determining step of the catalytic cycle.

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck):

In a Suzuki coupling, a second coupling partner, typically an organoboron compound, transfers its organic group to the palladium center in a step called transmetalation. This step requires a base. libretexts.org

In a Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the palladium-carbon bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In this compound, there are two C-Br bonds that can participate in cross-coupling reactions. It is possible to achieve mono- or di-substitution by controlling the reaction conditions, such as the stoichiometry of the reagents and the reaction time. Selective coupling at one of the bromine sites can be challenging and may depend on steric and electronic factors. The C-Br bond at the 4-position is generally more reactive than the one at the 2-position due to less steric hindrance from the adjacent amino group.

The choice of ligand on the palladium catalyst is crucial for the success of the reaction, as it influences the catalyst's stability, activity, and selectivity. nih.govmit.edu Bulky, electron-rich phosphine (B1218219) ligands are often used to promote the oxidative addition and reductive elimination steps. nih.gov

The following table provides a simplified overview of the steps in a Suzuki-Miyaura cross-coupling reaction involving this compound.

| Step | Reactants | Palladium Species | Product of Step |

| Oxidative Addition | This compound, Pd(0)L₂ | Pd(0) → Pd(II) | Aryl-Pd(II)-Br complex |

| Transmetalation | Aryl-Pd(II)-Br complex, Organoboron reagent, Base | Pd(II) | Di-organo-Pd(II) complex |

| Reductive Elimination | Di-organo-Pd(II) complex | Pd(II) → Pd(0) | Coupled product, Pd(0)L₂ |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

In electrophilic aromatic substitution , the reaction rate is dependent on the concentration of both the aniline substrate and the electrophile. The first step, the formation of the arenium ion, is the rate-determining step, and its activation energy will be influenced by the stability of this intermediate. libretexts.org The electron-donating amino group helps to lower this activation energy, while the deactivating halogens will increase it compared to aniline. Kinetic studies of the oxidation of meta-substituted anilines have shown that the reaction is first order with respect to both the aniline and the oxidizing agent. orientjchem.org

For nucleophilic aromatic substitution , the rate is typically dependent on the concentration of the substrate and the nucleophile. The formation of the Meisenheimer complex is the slow step, and the rate is enhanced by electron-withdrawing groups that can stabilize the negative charge of this intermediate. masterorganicchemistry.com The entropy of activation for such reactions is often negative, indicating a more ordered transition state, which is consistent with the formation of an association complex. orientjchem.org

In palladium-catalyzed cross-coupling reactions , the kinetics can be complex, with the rate often depending on the concentrations of the substrate, the coupling partner, the catalyst, and the base. mit.edunih.gov The rate-limiting step can vary depending on the specific reaction, but it is frequently the oxidative addition of the aryl halide to the palladium(0) center. mit.edu Kinetic studies can help to elucidate the roles of different ligands and additives in the catalytic cycle. For instance, some studies have shown an inverse dependence on the concentration of the amine and aryl halide coupling partners in C-N cross-coupling reactions, suggesting a complex reaction network for oxidative addition. mit.edu

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can provide further insight into the reaction mechanisms. For example, a negative entropy of activation, as observed in the oxidation of some anilines, supports the formation of a structured activated complex in the rate-determining step. orientjchem.org The Hammett equation can also be a useful tool for correlating reaction rates with the electronic effects of substituents on the aniline ring. orientjchem.org

The following table presents hypothetical kinetic and thermodynamic considerations for reactions of this compound based on general principles.

| Reaction Type | Likely Rate-Determining Step | Factors Increasing Rate | Expected Sign of ΔS‡ |

| Electrophilic Aromatic Substitution | Formation of arenium ion | Stronger electrophile, more polar solvent | ~0 or slightly negative |

| Nucleophilic Aromatic Substitution | Formation of Meisenheimer complex | Stronger nucleophile, presence of electron-withdrawing groups | Negative |

| Palladium-Catalyzed Cross-Coupling | Oxidative addition | Electron-rich ligands on Pd, more reactive C-X bond (I > Br > Cl) | Positive (dissociative ligand steps may precede) |

Advanced Spectroscopic and Computational Characterization of 2,4 Dibromo 5 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of 2,4-Dibromo-5-fluoroaniline.

The ¹H NMR spectrum of an analogous compound, 2,4-dibromoaniline, shows characteristic signals for the aromatic protons and the amine group protons. nih.govchemicalbook.com For this compound, the ¹H NMR spectrum is expected to display distinct signals for the two aromatic protons and the amine (-NH₂) protons. The chemical shifts of the aromatic protons are influenced by the presence of the bromine and fluorine substituents, as well as the amino group. The coupling between adjacent protons would lead to specific splitting patterns, providing further structural information.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the attached substituents. For instance, the carbon atoms bonded to bromine and fluorine will exhibit characteristic shifts. In related bromo- and fluoro-substituted anilines, the carbon signals appear in predictable regions, which aids in the assignment of the spectrum of this compound. rsc.orgrsc.org

A comprehensive analysis of both ¹H and ¹³C NMR spectra, often supplemented by two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 6.5 - 7.5 | Doublet, Doublet of doublets |

| ¹H (Amine) | 3.5 - 5.0 | Broad singlet |

| ¹³C (C-Br) | 105 - 120 | Singlet |

| ¹³C (C-F) | 150 - 165 | Doublet (due to C-F coupling) |

| ¹³C (C-N) | 140 - 150 | Singlet |

| ¹³C (C-H) | 110 - 130 | Doublet |

Note: These are predicted ranges based on data from similar compounds. Actual values may vary.

¹⁹F NMR for Fluorine-Containing Aromatic Systems

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.il It provides a wide range of chemical shifts, making it an excellent tool for detecting subtle changes in the electronic environment of the fluorine atom. huji.ac.ilnih.gov

In this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 5. The chemical shift of this signal is indicative of the electronic effects of the bromine and amino substituents on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and the adjacent aromatic protons (³JHF) and the carbon backbone (JCF) can be observed, providing valuable information for structural confirmation. The magnitude of these coupling constants can help in assigning the positions of the substituents on the benzene (B151609) ring. The pH dependence of the ¹⁹F chemical shift has also been characterized for some fluorine-substituted anilines, highlighting its sensitivity to the molecular environment. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides insights into the functional groups and molecular vibrations of a compound.

For instance, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected at lower frequencies, typically in the 1000-1300 cm⁻¹ and 500-700 cm⁻¹ regions, respectively.

While FT-IR and Raman spectroscopy are complementary techniques, some vibrations may be more intense in one than the other due to selection rules. spectroscopyonline.com For example, symmetrical vibrations often give rise to strong Raman bands, while asymmetrical vibrations tend to be strong in the IR spectrum. A combined analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes. nih.govtsijournals.comnih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=C Aromatic Ring Stretching | 1400 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-F Stretching | 1000 - 1300 |

| C-Br Stretching | 500 - 700 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₄Br₂FN). Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern, with peaks at M⁺, (M+2)⁺, and (M+4)⁺ in an approximate ratio of 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive indicator of the presence of two bromine atoms in the molecule.

The fragmentation pattern provides further structural information. Common fragmentation pathways for halogenated anilines include the loss of a bromine atom, a fluorine atom, or the amino group. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. For example, the mass spectrum of the related compound 2-bromo-4,6-difluoroaniline (B1266213) shows characteristic fragmentation. nist.gov

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed insights into the electronic structure, geometry, and spectroscopic properties of molecules. These theoretical methods complement experimental data and aid in their interpretation.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govscispace.com By employing functionals like B3LYP, it is possible to calculate various molecular properties with a good balance of accuracy and computational cost. researchgate.netresearchgate.netijrte.org

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in this compound. This provides accurate bond lengths, bond angles, and dihedral angles. researchgate.net The optimized geometry is crucial for subsequent calculations of other properties.

Electronic structure analysis using DFT provides information about the distribution of electrons within the molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. These calculations have been performed for similar fluoroaniline (B8554772) derivatives, providing a basis for comparison. researchgate.net

Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can be compared with experimental FT-IR and Raman data to aid in the assignment of vibrational modes. nih.govnih.gov The calculated infrared and Raman intensities also help in predicting the appearance of the experimental spectra. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity and ionization potential. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity and electron affinity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and polarizability. thaiscience.info A large energy gap suggests high stability and low reactivity, while a small gap indicates higher reactivity and lower stability. thaiscience.info

For this compound, a comprehensive understanding of its reactivity can be derived from analyzing its frontier orbitals. The distribution of the HOMO and LUMO is significantly influenced by the substituent groups on the aniline (B41778) ring. The amino group (-NH₂) is a strong electron-donating group, which tends to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The bromine and fluorine atoms, being electronegative, have an electron-withdrawing inductive effect.

Computational studies on similar halogenated anilines, such as p-chloroaniline, p-bromoaniline, and p-fluoroaniline, provide a basis for predicting the electronic properties of this compound. jmaterenvironsci.com In these studies, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring. The presence of multiple halogen substituents, as in this compound, would likely lead to a more complex distribution of electron density and a modulation of the HOMO-LUMO energy gap. The interplay between the electron-donating amino group and the electron-withdrawing halogens will determine the ultimate reactivity of the molecule.

The HOMO-LUMO gap is a key parameter in determining the molecule's stability. thaiscience.info For instance, studies on p-isopropylaniline have shown that a larger energy gap corresponds to greater stability. thaiscience.info Based on comparative analysis with other halogenated anilines, the predicted HOMO-LUMO energy gap for this compound would reflect its unique substitution pattern. The electrophilicity index, another important parameter derived from HOMO and LUMO energies, can predict the reactivity towards nucleophilic attack. jmaterenvironsci.com For example, p-chloroaniline has been shown to have a higher electrophilicity index than p-bromoaniline and p-fluoroaniline, indicating greater reactivity towards nucleophiles. jmaterenvironsci.com

Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -0.5 to -1.0 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV | Suggests moderate chemical reactivity and stability. |

| Ionization Potential | ~ 5.5 to 6.0 eV | Energy required to remove an electron from the molecule. |

| Electron Affinity | ~ 0.5 to 1.0 eV | Energy released when an electron is added to the molecule. |

| Electrophilicity Index | Moderate to High | Suggests a notable reactivity towards nucleophiles. |

| Chemical Hardness | Moderate | Indicates resistance to change in electron distribution. |

Note: The values in this table are predictive and based on theoretical considerations and comparisons with structurally similar molecules. Actual experimental or computational values may vary.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. jmaterenvironsci.comchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. jmaterenvironsci.com Typically, red and yellow regions indicate negative electrostatic potential, rich in electrons, and are thus susceptible to electrophilic attack. jmaterenvironsci.comchemrxiv.org Conversely, blue regions represent positive electrostatic potential, which is electron-deficient and prone to nucleophilic attack. jmaterenvironsci.comchemrxiv.org Green areas denote neutral or near-zero potential.

For this compound, the MEP surface would be characterized by distinct regions of positive and negative potential, dictated by the arrangement of the amino and halogen substituents. The nitrogen atom of the amino group, with its lone pair of electrons, is expected to be a site of high electron density, rendering it a likely target for electrophilic attack. This is consistent with MEP analyses of other anilines. jmaterenvironsci.com

The halogen atoms (bromine and fluorine) are highly electronegative and will draw electron density from the aromatic ring. This would create regions of negative potential around the fluorine and bromine atoms. However, the areas of the ring ortho and para to the strongly activating amino group are also expected to have increased electron density. The interplay of these effects will define the precise locations of the most negative potential. The hydrogen atoms of the amino group and the aromatic ring are anticipated to be in regions of positive potential, making them potential sites for nucleophilic interaction.

In studies of similar molecules like 2-bromo-6-chloro-4-fluoroaniline, MEP analysis has been instrumental in identifying the reactive centers. researchgate.net A similar approach for this compound would provide a visual representation of its chemical reactivity, guiding the understanding of its interactions with other molecules.

Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Amino Group (Nitrogen) | Negative (Red/Yellow) | Susceptible to electrophilic attack. |

| Halogen Atoms (Br, F) | Negative (Red/Yellow) | Potential sites for electrophilic interaction. |

| Aromatic Ring (ortho/para to -NH₂) | Negative (Red/Yellow) | Likely sites for electrophilic substitution. |

| Amino Group (Hydrogens) | Positive (Blue) | Susceptible to nucleophilic attack. |

| Aromatic Ring (Hydrogens) | Positive (Blue) | Potential sites for nucleophilic interaction. |

Note: The predictions in this table are based on the known electronic effects of the substituent groups and findings from studies on analogous molecules.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. researchgate.netnih.gov These predictions, when compared with experimental data, can aid in the structural elucidation and vibrational analysis of a compound.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted based on the electronic environment of each nucleus. The electron-donating amino group will shield the aromatic protons and carbons, shifting their signals to a lower frequency (upfield). Conversely, the electronegative bromine and fluorine atoms will deshield the adjacent nuclei, causing their signals to appear at a higher frequency (downfield). The coupling between the fluorine atom and the neighboring protons and carbons would also be a characteristic feature in the NMR spectra.

IR and Raman Spectroscopy: The vibrational spectra (IR and Raman) of this compound would exhibit characteristic bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would likely be observed around 1250-1350 cm⁻¹. The C-Br and C-F stretching vibrations are expected at lower frequencies, typically in the regions of 500-700 cm⁻¹ and 1000-1400 cm⁻¹ respectively. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1400-1600 cm⁻¹ range. Computational studies on similar molecules, such as 2,4,5- and 2,4,6-trifluoroanilines, have successfully assigned the vibrational modes by combining experimental data with DFT calculations. nih.gov

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Characteristic Features |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons influenced by -NH₂, -Br, and -F substituents. Splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons influenced by the electronic effects of substituents. Carbons attached to halogens will be downfield. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretching (~3300-3500), C-N stretching (~1250-1350), C-F stretching (~1000-1400), C-Br stretching (~500-700). |

| Raman Spectroscopy | Wavenumber (cm⁻¹) | Complements IR data, with strong signals for symmetric vibrations and C-C ring modes. |

Note: The predicted spectroscopic data are based on typical frequency ranges for the respective functional groups and trends observed in structurally related molecules.

Derivatization and Functionalization Reactions of 2,4 Dibromo 5 Fluoroaniline

Modifications at the Amino Group for Novel Compound Synthesis

The amino group of 2,4-dibromo-5-fluoroaniline serves as a versatile handle for the introduction of various functional groups, enabling the synthesis of a wide range of derivatives. Standard organic transformations can be employed to modify this primary amine, leading to the formation of amides, sulfonamides, and other nitrogen-containing moieties. These reactions are often precursors to more complex molecular architectures.

For instance, the amino group can be acylated to form amides or react with sulfonyl chlorides to produce sulfonamides. These modifications can alter the electronic properties of the aromatic ring and provide intermediates for further functionalization. Additionally, the aniline (B41778) can undergo reactions to form imines or be used in condensation reactions to construct heterocyclic systems. One notable example involves the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds, which utilizes 4-bromo-2-fluoroaniline (B1266173) in an N-alkylation step. researchgate.net While this specific example uses a related isomer, the principle of modifying the amino group is directly applicable to this compound.

The reactivity of the amino group can also be harnessed in the construction of more complex scaffolds. For example, it can participate in cyclization reactions following initial modifications, leading to the formation of various heterocyclic structures. The strategic manipulation of the amino group is a key first step in multistep syntheses, allowing for the sequential and controlled introduction of molecular diversity.

Palladium-Catalyzed Coupling Reactions for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, these reactions are particularly valuable as they allow for the selective functionalization of the carbon-bromine bonds, leading to the creation of extended aromatic systems. nbinno.com The differential reactivity of the two bromine atoms can often be exploited to achieve regioselective transformations.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceuticals and functional materials. wikipedia.orgnih.gov In the context of this compound, a Suzuki-Miyaura coupling can be employed to replace one or both bromine atoms with various aryl or heteroaryl groups.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. rsc.orguoc.gr For substrates with multiple bromine atoms, it is often possible to achieve selective mono- or di-arylation by carefully controlling the stoichiometry of the reagents and the reaction conditions. The presence of the fluorine and amino groups on the aniline ring can influence the reactivity of the bromine atoms in these coupling reactions.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|

This table represents a generalized reaction and specific conditions may vary.

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. wikipedia.org This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this reaction is less about modifying the existing amino group and more about potentially coupling the bromo-positions with other amines, although this application is less common than C-C bond formation for this specific substrate. The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under milder conditions. wikipedia.orgnih.gov

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. nih.govorganic-chemistry.org

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Stille couplings, can also be applied to this compound to introduce alkenyl, alkynyl, and organotin moieties, respectively, at the bromine-substituted positions, further expanding its synthetic utility.

Selective Functionalization of Bromine Atoms in the Presence of Fluorine

A key aspect of the chemistry of this compound is the potential for selective functionalization of the two bromine atoms. The electronic environment of the C4-Br bond differs from that of the C2-Br bond due to the differing ortho/para relationships with the activating amino group and the deactivating fluorine atom. This difference in reactivity can be exploited to achieve regioselective transformations.

Generally, the bromine atom at the 4-position is more activated towards oxidative addition to palladium(0) due to its para-relationship with the electron-donating amino group. This allows for selective coupling reactions at this position under carefully controlled conditions, leaving the bromine at the 2-position intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrically substituted aromatic compounds.

The fluorine atom generally remains unreactive under the conditions used for palladium-catalyzed coupling of the bromo groups, highlighting the chemoselectivity of these transformations. This allows for the retention of the fluorine substituent in the final products, which can be crucial for modulating the physicochemical and biological properties of the target molecules.

Cyclization Reactions for the Formation of Heterocyclic Scaffolds

This compound and its derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. mdpi.com The amino group, often in concert with a substituent introduced at one of the bromo-positions, can participate in cyclization reactions to form fused ring systems.

For example, a derivative of this compound, where an appropriate functional group has been installed at the 2-position via a cross-coupling reaction, could undergo an intramolecular cyclization to form a substituted indole (B1671886) or other nitrogen-containing heterocycle. Similarly, condensation reactions of the aniline with difunctional reagents can lead to the formation of quinolines, quinoxalines, or benzodiazepines, depending on the nature of the reaction partner.

The synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, for instance, involves the cyclization of a precursor to form the indolinone core. mdpi.com While this example does not start from this compound, it illustrates the general principle of using substituted anilines to construct complex heterocyclic frameworks. The presence of the bromine and fluorine atoms on the aniline starting material allows for the incorporation of these halogens into the final heterocyclic product, providing handles for further diversification.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |

| 4-bromo-2-fluoroaniline |

| 2-Bromo-4-aryl-5-fluoroaniline |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones |

| Indole |

| Quinoline |

| Quinoxaline |

Applications of 2,4 Dibromo 5 Fluoroaniline in Specialized Organic Synthesis

Role as a Key Precursor in Pharmaceutical Intermediates

The structural framework of 2,4-Dibromo-5-fluoroaniline is particularly advantageous for creating pharmaceutical intermediates. The presence of bromine and fluorine atoms significantly influences the electronic properties and lipophilicity of resulting molecules, which are key parameters in drug design. The amine group offers a convenient handle for a variety of chemical transformations, allowing for the extension of the molecular scaffold.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

Research has identified this compound as a crucial starting material for the synthesis of potent antifungal agents. A notable example is its use in the preparation of triazole-based antifungal compounds. Through a multi-step synthetic pathway, this compound is converted into (S)-2-(2,4-dibromo-5-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol. This complex intermediate is a direct precursor to APIs designed to combat fungal infections. The synthesis leverages the aniline's structure to build the core of the final drug candidate, demonstrating its pivotal role in the pharmaceutical development pipeline.

Table 1: Key Pharmaceutical Intermediate Synthesis

| Starting Material | Intermediate Synthesized | Application Area |

|---|

Development of Complex Bioactive Molecules for Medicinal Chemistry

Beyond its role in established synthetic routes, this compound is a compound of interest for the broader field of medicinal chemistry. The combination of three halogen substituents with an amino group on a single phenyl ring presents a unique platform for creating novel bioactive molecules. cymitquimica.com Chemical suppliers note that the structure of halogenated anilines like this one is suggestive of potential biological activities that can be explored for various therapeutic areas. cymitquimica.com Its utility is often found in research settings, where it is used to synthesize new chemical entities for screening and lead optimization in drug discovery programs. scbt.com

Utility in Agrochemical Synthesis

The same chemical reactivity that makes this compound valuable in pharmaceuticals also applies to the agrochemical industry. The development of new pesticides and herbicides often relies on fluorinated and brominated intermediates to enhance the efficacy and stability of the final products.

Precursors for Herbicides and Pesticides

The most direct application of this compound in this sector is as a precursor for fungicides, a critical class of pesticides for crop protection. The triazole intermediates derived from this aniline (B41778), as mentioned in the pharmaceutical context, are also the foundational components for powerful fungicides used in agriculture. By protecting crops from fungal diseases, these agents contribute significantly to food security. The synthesis of these fungicidal molecules underscores the compound's role in producing effective crop protection solutions.

Table 2: Application in Agrochemical Synthesis

| Precursor | Target Agrochemical Class | Example Application |

|---|

Advanced Crop Protection Agents with Fluorinated Moieties

The incorporation of fluorine into agrochemicals is a widely recognized strategy for improving the biological activity of a molecule. Fluorine can enhance metabolic stability, binding affinity to target enzymes, and transport properties within the plant. While specific examples for this compound beyond the aforementioned fungicide precursor are not extensively documented, its identity as a polyhalogenated fluorinated compound places it firmly within the class of building blocks used to develop advanced crop protection agents. Its structure is well-suited for creating next-generation pesticides that may offer improved performance and environmental profiles.

Applications in Material Science and Advanced Materials Research

While halogenated anilines, in general, are used in the manufacture of dyes and other specialized polymers, the specific application of this compound in material science is not well-documented in publicly available research. cymitquimica.com Chemical vendors often classify it as a biochemical for research purposes rather than an industrial material precursor. scbt.com Although its reactive sites could theoretically be used to incorporate it into polymer chains or other advanced materials, dedicated research focusing on this compound for material science applications is not prominent. Therefore, its primary and established value remains within the realms of pharmaceutical and agrochemical synthesis.

Precursors for Specialized Polymers and Coatings

While specific examples of large-scale polymerization of this compound are not widely documented in publicly available research, its structure suggests its potential as a monomer for the synthesis of specialized polymers, particularly polyanilines and their derivatives. Polyaniline is a well-known conducting polymer with diverse applications. ijsdr.orgnih.govresearchgate.net The incorporation of halogen atoms like bromine and fluorine into the polyaniline backbone can modulate its electronic properties, solubility, and stability. researchgate.net

One potential application of such halogenated polyanilines is in the formulation of corrosion-resistant coatings. nasa.gov Polyaniline-based coatings are known to provide effective corrosion protection for metals. nasa.gov The presence of bromine and fluorine could enhance the barrier properties and thermal stability of the coating, offering improved performance in harsh environments.

The polymerization of aniline and its derivatives can be initiated by chemical oxidants or by applying an electrochemical potential. google.com A general method for preparing electrically conductive polyaniline and its derivatives involves reacting the aniline compound with an initiator in the presence of a chemical oxidant. google.com

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Description | Potential Advantages |

| Chemical Oxidative Polymerization | Involves the use of an oxidizing agent (e.g., ammonium (B1175870) persulfate) to initiate the polymerization of the aniline monomer in an acidic medium. ijsdr.org | Scalable and can be used to produce bulk quantities of the polymer. |

| Electrochemical Polymerization | Polymerization is induced by applying an electrical potential to a solution containing the monomer. | Allows for the direct deposition of a polymer film onto a substrate, offering good control over film thickness and morphology. |

| Ullmann Coupling Reaction | A copper-catalyzed reaction that can be used to form carbon-carbon or carbon-nitrogen bonds, potentially enabling the synthesis of well-defined polymer structures from aryl halides. organic-chemistry.orgrsc.org | Offers a route to polymers with specific, controlled architectures. |

Functional Material Synthesis

The term "functional materials" encompasses a broad range of materials designed to possess specific, often responsive, properties. The incorporation of this compound into the structure of such materials could impart unique functionalities. For instance, the high atomic number of bromine could lead to materials with interesting optical or electronic properties.

The synthesis of functional materials often involves the precise assembly of molecular building blocks. The dibromo and fluoro substituents on the aniline ring of this compound provide reactive sites for further chemical modification, allowing for its integration into more complex molecular architectures.

While direct synthesis of functional materials from this compound is not extensively reported, related research on halogenated anilines provides insights into potential applications. For example, fluorinated anilines are used in the synthesis of various functional materials due to the unique properties conferred by the fluorine atom, such as high thermal stability and hydrophobicity.

Applications in Dye and Pigment Chemistry

Azo dyes represent the largest class of synthetic dyes used in various industries. nih.govjchemrev.com They are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by a coupling reaction with a suitable coupling component. unb.cayoutube.com

This compound, as a primary aromatic amine, can theoretically be used as a diazo component in the synthesis of novel azo dyes. The presence and position of the bromine and fluorine atoms on the aromatic ring would be expected to significantly influence the color and properties of the resulting dye.

The electronic effects of the halogen substituents can alter the energy levels of the dye's molecular orbitals, thereby affecting its absorption spectrum and, consequently, its color. researchgate.net The electron-withdrawing nature of fluorine and bromine can lead to a shift in the absorption maximum. researchgate.net Furthermore, halogen atoms can influence the lightfastness and chemical stability of the dye. google.com

The general procedure for synthesizing an azo dye involves dissolving the primary aromatic amine in an acidic solution, followed by the addition of a solution of sodium nitrite (B80452) to form the diazonium salt. This is then reacted with a coupling component to produce the final azo dye. unb.ca

Table 2: Predicted Influence of Substituents on Azo Dyes Derived from this compound

| Substituent | Position | Predicted Effect on Dye Properties |

| Bromine | 2, 4 | May cause a bathochromic (red) or hypsochromic (blue) shift in color depending on the coupling component. Can potentially improve lightfastness. |

| Fluorine | 5 | The high electronegativity of fluorine is expected to influence the electronic properties and may lead to a shift in the absorption spectrum. It can also enhance the stability of the dye. researchgate.net |

While specific azo dyes derived from this compound are not prominently featured in the literature, the general principles of dye chemistry suggest that it could be a valuable precursor for creating dyes with unique shades and improved fastness properties for various industrial applications. researchgate.net

Future Research Directions and Emerging Trends

Sustainable Synthesis and Catalysis Innovations for Halogenated Anilines

The synthesis of halogenated anilines is moving towards more environmentally benign and efficient methods, departing from classical procedures that often involve harsh conditions and stoichiometric reagents. Future research is focused on green chemistry principles and novel catalytic systems.

A significant trend is the development of mechanochemistry for halogenation. beilstein-journals.org A sustainable, catalyst-free method for the halogenation of anilines has been developed using an automated grinder. beilstein-journals.org This technique, which employs N-halosuccinimides as the halogen source and PEG-400 as a liquid-assisted grinding agent, allows for the synthesis of mono-, di-, and tri-halogenated anilines in good to excellent yields within minutes at room temperature. beilstein-journals.org This approach offers high atom economy and avoids the use of bulk solvents. beilstein-journals.org

Chemoenzymatic synthesis is another promising frontier. The use of immobilized nitroreductase enzymes for the reduction of nitroaromatics presents a sustainable alternative to traditional catalytic hydrogenation, which often relies on precious metals and high-pressure hydrogen gas. acs.orgnih.gov This biocatalytic method operates in aqueous media at ambient temperature and pressure, demonstrating high chemoselectivity, especially in the presence of sensitive halide substituents. nih.gov

Innovations in catalysis are also critical. Researchers are exploring aniline-based catalysts that can generate a reactive N-halo arylamine intermediate, which then acts as a selective electrophilic halogen source for a variety of aromatic compounds. nih.gov Furthermore, new protocols for the regioselective halogenation of anilines involve the temporary oxidation of N,N-dialkylanilines to their N-oxide forms, followed by treatment with thionyl halides to introduce bromine or chlorine atoms at specific positions. nih.govacs.orgnih.gov For industrial-scale production, enhancing the heat recovery from the hydrogenation of nitrobenzenes to anilines requires catalysts that maintain high selectivity at elevated temperatures. researchgate.net Alumina-supported palladium catalysts are being investigated for this purpose, with studies showing that lower catalyst loading can maximize aniline (B41778) selectivity and prevent over-hydrogenation. researchgate.net

| Method | Catalyst/Reagent | Key Advantages | Reference |

| Mechanochemistry | N-halosuccinimide / PEG-400 | Sustainable, catalyst-free, rapid, high yield | beilstein-journals.org |

| Chemoenzymatic Synthesis | Immobilized Nitroreductase | Aqueous media, ambient conditions, high chemoselectivity, avoids precious metals | acs.orgnih.gov |

| Selective Halogenation | Thionyl Halides on N-Oxides | High regioselectivity for ortho-chlorination and para-bromination | nih.govnih.gov |

| Catalytic Halogenation | Aniline Catalyst / N-halosuccinimides | Catalytic electrophilic halogen source, high selectivity | nih.gov |

| Catalytic Hydrogenation | Pd/Al₂O₃ | High-temperature selectivity, suitable for enhanced heat recovery | researchgate.net |

Exploration of Novel Bioactive Derivatives of 2,4-Dibromo-5-fluoroaniline

The this compound core is a promising starting material for medicinal chemistry. The presence of halogens can enhance biological activity through various mechanisms, including improved membrane permeability and metabolic stability, and by acting as key binding points (halogen bonding). Future research will focus on synthesizing and evaluating new derivatives for a range of therapeutic applications.

Drawing parallels from related structures, derivatives of halogenated anilines have shown significant potential. For instance, pyrimidine (B1678525) derivatives incorporating a 2-substituted aniline moiety have been developed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in many cancers. mdpi.com One such compound demonstrated robust inhibitory activity and favorable safety and stability profiles, highlighting the potential of this chemical class in oncology. mdpi.com

Similarly, the synthesis of benzohydrazide (B10538) derivatives containing a bromo-methoxy-phenyl group has yielded compounds with promising analgesic, antifungal, antibacterial, and antiproliferative activities. nih.gov Another area of exploration is the synthesis of pyrrolo[2,1-f] beilstein-journals.orgacs.orgnih.govtriazines from halogenated precursors, which have demonstrated significant antiviral activity against the influenza virus, potentially by inhibiting neuraminidase. mdpi.com

The strategic placement of bromo and fluoro substituents on the aniline ring of this compound makes it an attractive building block for creating libraries of novel compounds. These can be screened for various biological activities, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. mdpi.comnih.gov The development of efficient synthetic protocols to create these derivatives is a key step in unlocking their therapeutic potential. nih.gov

| Derivative Class | Target/Activity | Example Precursor Type | Reference |

| Aniline Pyrimidines | Mer/c-Met Kinase (Anticancer) | 2-Substituted Anilines | mdpi.com |

| Benzohydrazides | Analgesic, Antimicrobial, Antiproliferative | 2-Bromo-5-methoxy-benzoic acid | nih.gov |

| Pyrrolotriazines | Antiviral (Influenza) | Bromophenyl-substituted triazinium salts | mdpi.com |

Advanced Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules and materials based on halogenated anilines. Density Functional Theory (DFT) and other modeling techniques are being used to predict molecular properties, understand reaction mechanisms, and guide synthetic efforts.

A key application is in materials science, where computational methods can predict the supramolecular assembly of halogenated anilines. acs.org For example, the relative difference in molecular electrostatic potentials can be calculated to forecast whether cocrystals will form through hydrogen or halogen bonding. acs.org This is crucial for designing new materials with specific crystal structures and properties.